molecular formula C19H22F3N3O3 B3920467 [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone

[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone

Cat. No.: B3920467
M. Wt: 397.4 g/mol
InChI Key: RMZYHEAZUYBSEL-UHFFFAOYSA-N
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Description

[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling Reactions: The final compound is obtained by coupling the piperidine and pyrazole intermediates, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. Its structure allows for the investigation of the effects of trifluoromethyl groups on biological activity.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(chloromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(methyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in [4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O3/c1-27-11-13-5-7-25(8-6-13)18(26)17-10-15(23-24-17)12-28-16-4-2-3-14(9-16)19(20,21)22/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZYHEAZUYBSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)C(=O)C2=NNC(=C2)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 2
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 3
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 4
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 5
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[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone
Reactant of Route 6
[4-(methoxymethyl)piperidin-1-yl]-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazol-3-yl]methanone

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